Cas no 2885-01-0 (butyl 2-aminoacetate)

Butyl 2-aminoacetate is an ester derivative of glycine, featuring an amino group and a butyl ester moiety. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical applications. Its ester group enhances solubility in organic solvents, facilitating reactions under mild conditions, while the free amino group allows for further functionalization. The butyl chain contributes to improved lipophilicity, making it suitable for applications requiring hydrophobic interactions. Due to its balanced reactivity and stability, butyl 2-aminoacetate is favored in the preparation of specialty chemicals, agrochemicals, and bioactive molecules. Proper handling under inert conditions is recommended to preserve its integrity.
butyl 2-aminoacetate structure
butyl 2-aminoacetate structure
Product name:butyl 2-aminoacetate
CAS No:2885-01-0
MF:C6H13NO2
MW:131.172921895981
CID:283733
PubChem ID:76155

butyl 2-aminoacetate Chemical and Physical Properties

Names and Identifiers

    • Glycine, butyl ester
    • butyl 2-aminoacetate
    • AC1L2QAG
    • AC1Q2XB1
    • Aminoessigsaeure-butylester
    • butyl ester of glycine
    • Butyl glycinate
    • Butylaminoacetate
    • CTK4G2271
    • EINECS 220-745-7
    • Glycin-butylester
    • glycine n-butyl ester
    • NSC25486
    • NS00083296
    • NSC 25486
    • AKOS000265016
    • DTXSID50183054
    • glycine butyl ester
    • SCHEMBL175306
    • 2885-01-0
    • butyl2-aminoacetate
    • EN300-145944
    • HY-W034259
    • CS-0084052
    • NSC-25486
    • ONDMKQWGMAVUNZ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C6H13NO2/c1-2-3-4-9-6(8)5-7/h2-5,7H2,1H3
    • InChI Key: ONDMKQWGMAVUNZ-UHFFFAOYSA-N
    • SMILES: CCCCOC(CN)=O

Computed Properties

  • Exact Mass: 131.09469
  • Monoisotopic Mass: 131.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 83.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 0.5

Experimental Properties

  • PSA: 52.32
  • LogP: 0.98870

butyl 2-aminoacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-145944-0.1g
butyl 2-aminoacetate
2885-01-0
0.1g
$102.0 2023-06-08
Enamine
EN300-145944-5000mg
butyl 2-aminoacetate
2885-01-0
5000mg
$351.0 2023-09-29
Enamine
EN300-145944-2.5g
butyl 2-aminoacetate
2885-01-0
2.5g
$229.0 2023-06-08
Enamine
EN300-145944-0.5g
butyl 2-aminoacetate
2885-01-0
0.5g
$111.0 2023-06-08
Enamine
EN300-145944-1.0g
butyl 2-aminoacetate
2885-01-0
1g
$115.0 2023-06-08
Enamine
EN300-145944-50mg
butyl 2-aminoacetate
2885-01-0
50mg
$97.0 2023-09-29
Enamine
EN300-145944-100mg
butyl 2-aminoacetate
2885-01-0
100mg
$102.0 2023-09-29
Enamine
EN300-145944-500mg
butyl 2-aminoacetate
2885-01-0
500mg
$111.0 2023-09-29
Enamine
EN300-145944-2500mg
butyl 2-aminoacetate
2885-01-0
2500mg
$229.0 2023-09-29
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB00936-5g
butyl 2-aminoacetate hydrochloride
2885-01-0 95%
5g
$488 2023-09-07

Additional information on butyl 2-aminoacetate

Introduction to Butyl 2-Aminoacetate (CAS No. 2885-01-0)

Butyl 2-aminoacetate, also known by its CAS registry number CAS No. 2885-01-0, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, which belongs to the class of amino esters, is characterized by its unique chemical structure and functional groups, making it a valuable intermediate in numerous synthetic processes. Recent advancements in chemical synthesis and its applications have further highlighted its potential in fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular formula of butyl 2-aminoacetate is C6H13NO2, with a molecular weight of approximately 137.17 g/mol. Its structure consists of a butyl group (C4H9) attached to an amino acetate moiety (NHCH3COO−). This configuration allows for a wide range of reactivity, enabling it to participate in various chemical transformations such as nucleophilic substitutions, condensations, and polymerizations. The compound is typically synthesized via esterification reactions between butanol and amino acetic acid derivatives, with recent studies focusing on optimizing reaction conditions to enhance yield and purity.

One of the most notable applications of butyl 2-aminoacetate is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the development of antiviral agents and anticancer drugs due to its ability to form stable amide bonds with carboxylic acids under mild conditions. Recent research has also explored its role in peptide synthesis, where it acts as a protecting group for amino acids during complex molecule construction.

In addition to its pharmaceutical applications, butyl 2-aminoacetate has found utility in the agrochemical sector as a component in herbicides and fungicides. Its ability to interact with biological systems at the molecular level makes it a promising candidate for developing environmentally friendly pest control agents. Furthermore, advancements in green chemistry have led to the exploration of sustainable synthesis methods for this compound, reducing its environmental footprint while maintaining its efficacy.

The chemical properties of CAS No. 2885-01-0 also make it suitable for use in polymer chemistry. It has been employed as a monomer in the production of biodegradable polymers, contributing to the growing demand for sustainable materials. Recent studies have focused on improving the mechanical properties of these polymers by incorporating functional groups derived from butyl 2-aminoacetate, enhancing their applicability in packaging and biomedical devices.

In terms of safety and handling, butyl 2-aminoacetate is generally considered non-hazardous under normal conditions; however, precautions should be taken during storage and transportation to prevent exposure to moisture and heat. Proper labeling and adherence to standard safety protocols are essential to ensure safe handling throughout its lifecycle.

In conclusion, CAS No. 2885-01-0, or butyl 2-aminoacetate, stands out as a multifaceted compound with diverse applications across various industries. Its chemical versatility, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research and development.

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